molecular formula C16H24O4 B13766743 Dicyclohexyl maleate CAS No. 621-13-6

Dicyclohexyl maleate

Cat. No.: B13766743
CAS No.: 621-13-6
M. Wt: 280.36 g/mol
InChI Key: BLKQQTCUGZJWLN-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Ester Chemistry and Unsaturated Carboxylic Acid Derivatives

Dicyclohexyl maleate (B1232345) is fundamentally classified as an ester. Esters are derivatives of carboxylic acids where the hydroxyl (-OH) group of the acid is replaced by an alkoxy (-OR') group. hallstarindustrial.com In the case of dicyclohexyl maleate, the parent carboxylic acid is maleic acid, a four-carbon dicarboxylic acid, and the alcohol is cyclohexanol (B46403). The resulting structure consists of a maleate backbone with two cyclohexyl groups attached via ester linkages. nayakem.com

Furthermore, this compound belongs to the subgroup of unsaturated carboxylic acid derivatives. This is due to the presence of a carbon-carbon double bond (C=C) within the maleate portion of the molecule. google.com This double bond is in the cis configuration, a defining feature of maleates as opposed to their trans isomers, the fumarates. The presence of both the ester functional groups and the double bond imparts bifunctional reactivity to the molecule, allowing it to participate in reactions typical of esters (like hydrolysis) as well as those characteristic of alkenes (like addition reactions and polymerization). hallstarindustrial.comnayakem.com The two bulky cyclohexyl groups are significant, contributing to the molecule's steric hindrance, lipophilicity, and influence on the properties of materials into which it is incorporated. nayakem.com

Chemical Properties of this compound

PropertyValueSource
IUPAC Namedicyclohexyl (2Z)-but-2-enedioate nih.gov
Molecular FormulaC₁₆H₂₄O₄ nih.gov
Molecular Weight280.36 g/mol nih.gov
CAS Number621-13-6 nih.gov
Physical DescriptionLiquid nih.gov

Historical Development of Academic Interest in Maleate Esters

Academic and industrial interest in maleate esters is intrinsically linked to the availability and chemistry of their precursor, maleic anhydride (B1165640). While maleic acid was known earlier, the industrial-scale production of maleic anhydride began in the 1930s through the vapor-phase catalytic oxidation of benzene. google.com This development made maleic anhydride an abundant and cost-effective chemical feedstock, paving the way for extensive investigation into its derivatives.

A pivotal moment that significantly boosted academic interest in this class of compounds was the discovery of the Diels-Alder reaction. The foundational work on this [4+2] cycloaddition, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950, frequently utilized maleic anhydride as a classic dienophile due to its high reactivity. hallstarindustrial.com This Nobel Prize-winning research highlighted the synthetic utility of the electron-deficient double bond in maleic anhydride and, by extension, its derivatives. Consequently, researchers began to explore the reactivity of maleate esters in a wide range of chemical transformations, including as substrates in cycloadditions and as monomers in polymerization. The esterification of maleic anhydride with various alcohols, including cyclohexanol, became a straightforward method to produce a diverse library of monomers and chemical intermediates for further study. mdpi.com

Current Research Frontiers and Unresolved Questions Concerning this compound

Current research involving this compound and related maleate esters is primarily focused on their application in polymer and materials science. The unique structural features of the molecule drive its use in several advanced research areas.

One major frontier is the development of reactive plasticizers . hallstarindustrial.com Traditional plasticizers are additives that increase the flexibility of materials like polyvinyl chloride (PVC), but they can leach out over time, degrading the material and causing environmental concerns. mcgill.ca Maleate esters, including this compound, are being investigated as reactive plasticizers because their double bond allows them to be chemically grafted or copolymerized into the polymer matrix, making them a permanent and non-migrating component. hallstarindustrial.comnayakem.comindusvalleychemical.com The bulky cyclohexyl groups are expected to be efficient at separating polymer chains and imparting flexibility.

Another significant area of research is the use of this compound as a specialty comonomer in polymerization. By incorporating it into polymer chains alongside other monomers (like vinyl acetate (B1210297) or acrylates), its bulky cyclohexyl side groups can be used to precisely tailor the final properties of the material. nayakem.comindusvalleychemical.com These rigid, cyclic groups can increase the glass transition temperature (Tg), modify thermal stability, and alter the mechanical properties of the resulting copolymer. dergipark.org.tr This allows for the design of functional polymers with customized characteristics for applications in advanced coatings, adhesives, and engineering plastics. nih.govmdpi.com

Finally, the dienophilic nature of the maleate double bond continues to be exploited in modern materials science, particularly in the context of Diels-Alder chemistry for advanced materials . rsc.org This reversible reaction is at the heart of creating self-healing polymers and recyclable crosslinked networks. nih.govrsc.org this compound can act as the dienophile component in these systems.

Despite this progress, several unresolved questions remain:

In its role as a reactive plasticizer, how does the steric hindrance from the two cyclohexyl groups affect the rate and efficiency of its incorporation into different polymer backbones compared to less bulky maleates?

As a comonomer, what is the precise quantitative effect of this compound on the thermomechanical properties of various copolymers, and can predictive models be developed for material design?

In Diels-Alder-based materials, how do the bulky ester groups influence the kinetics and thermodynamics of the forward and retro-Diels-Alder reactions, which is critical for controlling the healing and recycling characteristics of the material? rsc.org

Addressing these questions is key to unlocking the full potential of this compound in the next generation of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

621-13-6

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

dicyclohexyl (Z)-but-2-enedioate

InChI

InChI=1S/C16H24O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h11-14H,1-10H2/b12-11-

InChI Key

BLKQQTCUGZJWLN-QXMHVHEDSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)/C=C\C(=O)OC2CCCCC2

Canonical SMILES

C1CCC(CC1)OC(=O)C=CC(=O)OC2CCCCC2

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Dicyclohexyl Maleate

Esterification Pathways for Maleate (B1232345) Synthesis

The synthesis of dicyclohexyl maleate can be achieved through several esterification pathways, each with distinct advantages and mechanistic characteristics. The most common approaches involve the direct reaction of maleic acid or its anhydride (B1165640) with cyclohexanol (B46403), or the transesterification of other maleate diesters.

Direct Esterification from Maleic Acid/Anhydride and Cyclohexanol

The direct esterification of maleic anhydride with an alcohol is a widely utilized method for producing various maleate esters. zbaqchem.comzbaqchem.com This reaction typically proceeds in two stages. The first stage is a rapid, non-catalytic, and practically irreversible reaction that occurs at temperatures below 100°C, forming the monoester. researchgate.net The second stage, which is the conversion of the monoester to the diester, is a slower, reversible equilibrium reaction that requires a catalyst. researchgate.netpan.pl To drive the reaction to completion, the water formed during the esterification is continuously removed from the system. pan.pl

Maleic Anhydride + Cyclohexanol → Monocyclohexyl Maleate

Monocyclohexyl Maleate + Cyclohexanol ⇌ this compound + Water

Factors such as reaction temperature, the molar ratio of alcohol to anhydride, and the type of catalyst significantly influence the reaction rate and yield. zbaqchem.com Generally, an excess of the alcohol is used to shift the equilibrium towards the formation of the diester. google.com

Transesterification Processes Involving Maleate Diesters

Transesterification offers an alternative route to this compound synthesis. This process involves the reaction of a maleate diester, such as dimethyl maleate, with cyclohexanol in the presence of a catalyst. semanticscholar.org The reaction proceeds by exchanging the alkyl groups of the ester.

For instance, the transesterification of dimethyl maleate with cyclohexanol can be described by the following equilibrium: Dimethyl Maleate + 2 Cyclohexanol ⇌ this compound + 2 Methanol

The efficiency of this process is influenced by factors like the catalyst, reaction temperature, and the removal of the lower-boiling alcohol (in this case, methanol) to drive the equilibrium towards the product side. nih.govresearchgate.net Studies on the transesterification of dimethyl carbonate (DMC) with cyclohexanol have shown that certain catalysts can selectively produce the monotransesterification product. researchgate.net

Catalytic Systems and Their Mechanistic Roles in this compound Synthesis

Catalysts play a crucial role in the synthesis of this compound by accelerating the rate of the esterification or transesterification reaction. Both homogeneous and heterogeneous catalysts are employed, each with its own set of advantages and disadvantages regarding activity, selectivity, and reusability.

Homogeneous Catalysis in Esterification Reactions

Homogeneous catalysts are soluble in the reaction medium and are highly effective in promoting esterification reactions.

Common Homogeneous Catalysts:

Sulfuric Acid (H₂SO₄): A strong mineral acid that is a highly effective and inexpensive catalyst for esterification. pan.pl However, its use is associated with issues like equipment corrosion and the generation of acidic waste. pan.plgoogle.com

p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong acid catalyst and is often used as an alternative to sulfuric acid. zbaqchem.com

Phosphotungstic Acid: A heteropoly acid that has demonstrated high activity and selectivity as an esterification catalyst, often proving to be more active than sulfuric acid. pan.pl

Tetrabutyl Titanate: An organometallic compound that can act as an amphoteric catalyst. researchgate.net The kinetics of the reaction can differ significantly when using tetrabutyl titanate compared to acidic catalysts. researchgate.net

Mechanistic Role: In acid-catalyzed esterification, the catalyst protonates the carbonyl oxygen of the carboxylic acid (or its monoester derivative), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (cyclohexanol). The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester.

Heterogeneous Catalysis in Esterification Processes

Heterogeneous catalysts are in a different phase from the reactants and offer advantages such as easy separation from the reaction mixture, reusability, and reduced corrosion and pollution problems. researchgate.netgoogle.com

Common Heterogeneous Catalysts:

Ion-Exchange Resins: These are solid polymeric materials containing acidic functional groups (e.g., sulfonic acid groups). Examples include Dowex 50WX8 and Amberlyst-15. pan.plresearchgate.net They are effective catalysts for esterification and can be easily filtered off and reused. pan.pl

Zeolites: Microporous aluminosilicate minerals with well-defined pore structures. H-Y zeolite has been studied as a catalyst for the esterification of maleic anhydride with methanol. epa.gov

Silica-Supported Heteropoly Acids: These catalysts combine the high acidity of heteropoly acids with the high surface area and stability of a silica support. researchgate.net

Ionic Liquids: These are salts that are liquid at low temperatures and can act as both catalysts and solvents. They offer advantages such as low volatility and high thermal stability. google.com

Mechanistic Role: The mechanism of heterogeneous catalysis in esterification is generally similar to that of homogeneous catalysis, involving the activation of the carboxylic acid group. For solid acid catalysts like ion-exchange resins and zeolites, the acidic sites are located on the surface of the catalyst. The reaction occurs when the reactants adsorb onto these active sites. The efficiency of the catalyst can be influenced by factors such as the number and strength of the acid sites, the surface area, and the pore size, which can affect the diffusion of reactants and products. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems

Catalyst TypeExamplesPhaseAdvantagesDisadvantages
Homogeneous Sulfuric Acid, p-TsOH, Phosphotungstic AcidLiquidHigh activity, mild reaction conditionsDifficult to separate, corrosive, waste generation
Heterogeneous Ion-Exchange Resins, Zeolites, Ionic LiquidsSolid/LiquidEasy separation, reusable, less corrosiveLower activity than homogeneous, potential mass transfer limitations

Green Chemistry Approaches and Sustainable Catalysis for Maleate Ester Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of maleate esters, aiming to develop more environmentally benign and sustainable production processes. This involves the use of renewable feedstocks, energy-efficient reaction conditions, and catalysts that are highly active, selective, and recyclable.

One promising green approach is the use of novel catalysts that can operate under milder conditions and utilize greener oxidants. For instance, researchers have developed innovative bimetallic oxide clusters, such as those composed of rhodium (Rh) and ruthenium (Ru), which demonstrate high efficiency in ester production. researchgate.net These catalysts can utilize molecular oxygen as the sole oxidant, a non-toxic and abundant reagent, with water being the only byproduct, thus significantly improving the environmental footprint of the synthesis. researchgate.net

Another key area of sustainable catalysis in maleate ester production is the use of reusable and non-corrosive catalysts to replace traditional mineral acids like sulfuric acid. Ionic liquids have emerged as effective and recyclable catalysts for the esterification of maleic anhydride. cetjournal.itccdcindia.com They can significantly reduce the activation energy of the esterification process, leading to high conversion rates of maleic anhydride (90-99%) and high yields of the desired maleate ester (80-95%). cetjournal.it A major advantage of ionic liquids is their ease of separation from the product mixture via simple vacuum distillation, allowing for their regeneration and reuse. cetjournal.it

Kinetic and Thermodynamic Characterization of this compound Synthesis Reactions

The synthesis of this compound from maleic anhydride and cyclohexanol is a two-stage process. The first stage is a rapid, non-catalytic ring-opening of the maleic anhydride by one molecule of cyclohexanol to form the monoester, cyclohexyl hydrogen maleate. The second stage, the esterification of the monoester with a second molecule of cyclohexanol to form the diester, this compound, is a slower, reversible reaction that is typically catalyzed. cetjournal.it

The kinetic study of the synthesis of dialkyl maleates reveals that the reaction order is highly dependent on the type of catalyst used. For the second, rate-determining stage of the esterification, different kinetic behaviors are observed.

When a strong acid catalyst like sulfuric acid is used for the esterification of maleic anhydride with alcohols such as hexan-1-ol, the reaction is found to be first order with respect to the monoester concentration. researchgate.net In the absence of a catalyst, the reaction is typically second order with respect to the acid (monoester). researchgate.net If an amphoteric catalyst like tetrabutyl titanate is employed, the reaction exhibits second-order kinetics with respect to both the acid and the alcohol. researchgate.net

The determination of the reaction order is crucial for designing an appropriate reactor and optimizing the reaction conditions. The rate constant, k, which quantifies the rate of the reaction, can be determined experimentally by monitoring the concentration of reactants or products over time under controlled temperature conditions.

Kinetic Parameters for the Second Stage of Maleate Esterification with Hexan-1-ol

CatalystKinetic Equation
Sulfuric acidr = k * cmonoester
Tetrabutyl titanater = k * cmonoester * calcohol
Noner = k * cmonoester2

This table illustrates how the rate law for the formation of the diester changes depending on the catalyst used in the esterification of maleic anhydride with a primary alcohol.

The activation energy (Ea) is a critical thermodynamic parameter that represents the minimum energy required for a chemical reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant, typically using the Arrhenius equation. For the synthesis of various dialkyl maleates, the activation energy has been found to be in the range of 45 to 72 kJ/mol, depending on the specific alcohol and catalyst used.

For example, in the esterification of maleic anhydride with 2-ethylhexanol, the activation energy is 55.2 kJ/mol. researchgate.net The use of different catalysts can influence this value. The activation energies for the esterification of maleic anhydride with hexan-1-ol using different catalysts are presented in the table below.

Activation Energies for Maleate Esterification with Hexan-1-ol

CatalystActivation Energy (Ea) (kJ/mol)
Sulfuric acid60.2 ± 0.8
Tetrabutyl titanate71.9 ± 1.7
None75.2 ± 0.4

Data sourced from kinetic studies on the esterification of maleic anhydride with hexan-1-ol. researchgate.net

A lower activation energy implies a faster reaction rate at a given temperature. The data indicates that sulfuric acid is an effective catalyst in lowering the activation energy barrier for this reaction compared to the uncatalyzed process.

The second stage of the synthesis of this compound is a reversible esterification reaction. This means that the forward reaction (esterification) and the reverse reaction (hydrolysis of the ester) occur simultaneously, eventually reaching a state of chemical equilibrium. At equilibrium, the rates of the forward and reverse reactions are equal, and the net change in the concentrations of reactants and products is zero.

The position of the equilibrium is described by the equilibrium constant (Keq), which is the ratio of the product of the concentrations of the products to the product of the concentrations of the reactants, each raised to the power of their stoichiometric coefficient. For the esterification reaction, the equilibrium can be shifted to favor the formation of the diester by several methods. According to Le Chatelier's principle, removing one of the products (in this case, water) from the reaction mixture will drive the equilibrium to the right, increasing the yield of this compound. cetjournal.it This is often achieved in industrial settings by techniques such as azeotropic distillation.

The equilibrium constant is dependent on temperature but can also be influenced by the initial molar ratio of the reactants. ccdcindia.com While the catalyst does not affect the position of the equilibrium, it increases the rate at which equilibrium is reached. Understanding and controlling the equilibrium of this reversible reaction is essential for maximizing the yield of this compound in a production setting.

Advanced Synthetic Strategies and Process Intensification

To enhance the efficiency, safety, and sustainability of this compound production, advanced synthetic strategies and process intensification techniques are being explored. These methods aim to reduce equipment size, energy consumption, and waste generation.

One of the most promising process intensification technologies for equilibrium-limited reactions like esterification is reactive distillation (RD) . researchgate.netkit.eduusm.my This technique combines chemical reaction and distillation in a single unit. As this compound is formed, the water byproduct is continuously removed by distillation. This shifts the reaction equilibrium towards the product side, leading to higher conversion of the reactants and a purer product. researchgate.net The benefits of RD include reduced capital and operating costs, lower energy consumption, and improved process safety. researchgate.netusm.my

Microwave-assisted synthesis is another advanced strategy that can significantly accelerate the synthesis of this compound. researchgate.netresearchgate.netnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatically shorter reaction times and higher yields compared to conventional heating methods. nih.govnih.gov This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. researchgate.netresearchgate.net

These advanced synthetic strategies, by integrating reaction and separation, or by using alternative energy sources, offer significant potential for the process intensification of this compound synthesis, making the production process more efficient, economical, and environmentally friendly.

Reactivity and Fundamental Reaction Mechanisms of Dicyclohexyl Maleate

Electrophilic and Nucleophilic Addition Reactions to the Maleate (B1232345) Double Bond

The carbon-carbon double bond in dicyclohexyl maleate is electron-deficient due to the conjugation with two electron-withdrawing cyclohexylcarboxy groups. This electronic characteristic makes the maleate moiety susceptible to nucleophilic attack, particularly conjugate additions, while making it less reactive towards typical electrophilic additions unless activated. wikipedia.orgbyjus.com The primary reactions involve the addition of nucleophiles to the β-carbon of the double bond.

The Michael reaction, or Michael addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ester acts as the Michael acceptor. The electron-withdrawing nature of the two ester groups polarizes the double bond, rendering the β-carbon electrophilic and prone to attack by a wide range of nucleophiles. ewadirect.comorganic-chemistry.org

The general mechanism proceeds in three main steps:

Formation of the Nucleophile: A Michael donor, typically a doubly stabilized carbon nucleophile like a malonic ester or a β-ketoester, is deprotonated by a base to form a resonance-stabilized enolate. masterorganicchemistry.comyoutube.com

Conjugate Addition: The enolate attacks the β-carbon of the this compound, breaking the π-bond of the alkene. The resulting electrons are delocalized onto the oxygen of one of the carbonyl groups, forming a new enolate intermediate. wikipedia.orgyoutube.com

Protonation: The enolate intermediate is then protonated, typically by a protic solvent or during acidic workup, to yield the final adduct. masterorganicchemistry.com

This reaction is thermodynamically controlled and is highly valuable for the mild formation of carbon-carbon bonds, creating a 1,5-dicarbonyl relationship in the product. wikipedia.orgorganic-chemistry.org

Cycloaddition reactions are concerted processes where two unsaturated molecules react to form a cyclic product through the formation of two new sigma bonds and the reduction of two pi bonds. libretexts.orgresearchgate.net The maleate moiety in this compound can readily participate in several types of cycloaddition reactions, most notably as a dienophile in the Diels-Alder reaction.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4π+2π] cycloaddition between a conjugated diene and a dienophile. libretexts.orglibretexts.org this compound serves as an excellent dienophile because its electron-deficient double bond readily reacts with the electron-rich diene. The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. This makes it a powerful tool for constructing six-membered rings with controlled stereochemistry. libretexts.org

[2+2] Cycloaddition: The [2+2] cycloaddition involves two alkene components to form a four-membered cyclobutane (B1203170) ring. Unlike the thermally allowed Diels-Alder reaction, thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules. libretexts.org However, these reactions can be achieved photochemically. libretexts.orgfiveable.me When irradiated with UV light, one of the alkene partners can be promoted to an excited state, allowing the reaction to proceed and form a cyclobutane derivative. libretexts.org

The addition of amines to the electron-deficient double bond of maleate esters is a specific example of a conjugate or Michael addition. masterorganicchemistry.com Primary and secondary amines can act as potent nucleophiles, attacking the β-carbon of the maleate. libretexts.orglibretexts.org

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbons of the double bond. This is followed by a proton transfer to form a stable addition product. libretexts.orgyoutube.com When a primary amine adds to this compound, the resulting product is a derivative of aspartic acid, specifically dicyclohexyl aspartate. This reaction mimics a key step in biological amino acid synthesis, where aspartate is formed via the transamination of oxaloacetate, a process that can be guided by pyridoxal (B1214274) phosphate (B84403) cofactors. elifesciences.orgnih.gov The laboratory synthesis provides a direct route to aspartate derivatives, which are valuable intermediates in peptide synthesis and other areas of organic chemistry. nih.govresearchgate.net

Isomerization Studies of this compound

This compound, the cis or (Z)-isomer, can be converted to its more thermodynamically stable trans or (E)-isomer, dicyclohexyl fumarate (B1241708). This Z/E isomerization is a critical process as fumarate esters are often the desired product for applications in polymers and pharmaceuticals. organic-chemistry.orgnih.gov The conversion from the cis configuration, where the bulky cyclohexyl ester groups are on the same side of the double bond, to the trans configuration, where they are on opposite sides, relieves steric strain.

Several mechanisms can facilitate this isomerization:

Nucleophilic Catalysis: One common mechanism involves the reversible Michael addition of a nucleophilic catalyst. organic-chemistry.org A nucleophile (e.g., an amine, thiol, or zwitterion) adds to the double bond of the maleate ester. organic-chemistry.orgwikipedia.org This addition breaks the π-bond, creating a C-C single bond. Rotation can now freely occur around this single bond. Subsequent elimination of the nucleophilic catalyst regenerates the double bond, and due to the greater thermodynamic stability, the trans (fumarate) isomer is predominantly formed. organic-chemistry.orgnih.gov

Photocatalytic Isomerization: Isomerization can also be induced photochemically. nih.gov In the presence of a photosensitizer like thioxanthone, the maleate ester can be excited to a triplet state. nih.govresearchgate.net In this excited state, the rotational barrier of the double bond is significantly lowered, allowing for free rotation to the more stable trans configuration before the molecule returns to its ground state. researchgate.net

While the thermodynamic equilibrium strongly favors the formation of dicyclohexyl fumarate over this compound, the uncatalyzed isomerization is often kinetically slow. Catalysts are therefore employed to lower the activation energy of the reaction, thereby increasing the rate at which equilibrium is achieved. organic-chemistry.orggoogle.com Different catalysts can operate under various conditions, from mild enzymatic conversions to higher-temperature chemical processes. wikipedia.orggoogle.com

The choice of catalyst significantly impacts the reaction kinetics and the conditions required to achieve a high yield of the fumarate isomer. Zwitterionic organocatalysts, for example, have been shown to be highly efficient under mild conditions with low catalyst loading. organic-chemistry.org In contrast, older methods using catalysts like phosphorus or sulfur halides often require higher temperatures. google.com Enzymatic methods using maleate isomerase offer high specificity and efficiency but may be less stable at elevated temperatures. wikipedia.org

Catalyst TypeExample Catalyst(s)Typical Reaction ConditionsKey Advantages
Zwitterionic OrganocatalystsAmide anion/iminium cation pairsMild (e.g., room temperature), low catalyst loading (1-5 mol%)High efficiency (up to 99% yield), wide substrate scope, recyclable catalyst. organic-chemistry.org
Enzymatic CatalystsMaleate IsomeraseAqueous solution, moderate temperaturesHigh specificity, avoids by-products, high conversion rates (up to 95%). wikipedia.org
Acid Halide CatalystsPhosphorus oxychloride, Thionyl chlorideElevated temperatures (50-150 °C)Rapid conversion, applicable to various alkyl maleates. google.com
PhotosensitizersThioxanthoneIrradiation with light (e.g., λ = 402 nm)Enables contra-thermodynamic (E→Z) isomerization in some systems, highly selective. nih.gov

Hydrolytic and Trans-esterification Reactivity of this compound

This compound, as a diester of maleic acid, exhibits reactivity centered on its two ester functional groups and the carbon-carbon double bond. The ester linkages are susceptible to nucleophilic attack, leading to hydrolysis and trans-esterification reactions.

Hydrolytic Reactivity

Hydrolysis is the cleavage of the ester bonds by reaction with water, resulting in the formation of maleic acid and cyclohexanol (B46403). This process can be catalyzed by either acids or bases. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : Alkaline hydrolysis involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction is generally irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and less reactive towards the alcohol. chemguide.co.uk To obtain the free maleic acid, a subsequent acidification step is required.

Maleic esters are known to hydrolyze under aqueous conditions to form maleic acid and the corresponding alcohol. industrialchemicals.gov.auindustrialchemicals.gov.au The systemic toxicity of maleic esters is often considered in the context of their hydrolysis products, maleic acid and the respective alcohol. industrialchemicals.gov.auindustrialchemicals.gov.au

Trans-esterification Reactivity

Transesterification is a process where the cyclohexyl group of this compound is exchanged with the organic group of another alcohol. wikipedia.org This equilibrium reaction is also typically catalyzed by an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Trans-esterification : The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl group is first protonated by the acid catalyst. The new alcohol then acts as a nucleophile, attacking the protonated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, the original cyclohexanol is eliminated, and the new ester is formed. masterorganicchemistry.com To shift the equilibrium towards the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (cyclohexanol) is removed from the reaction mixture as it forms. wikipedia.org

Base-Catalyzed Trans-esterification : A strong base is used to deprotonate the incoming alcohol, forming a potent nucleophile, an alkoxide. jbiochemtech.com The alkoxide then attacks the carbonyl carbon of the this compound, leading to a tetrahedral intermediate. The elimination of the cyclohexyloxide ion yields the new ester and regenerates the catalyst by deprotonating another molecule of the incoming alcohol. masterorganicchemistry.comjbiochemtech.com This method is generally faster than the acid-catalyzed process. mdpi.com

Transesterification is a key reaction in various industrial applications, including the synthesis of polyesters and the production of biodiesel. wikipedia.org For instance, diesters can undergo transesterification with diols to create macromolecules for polyester (B1180765) production. wikipedia.org While specific research on this compound is limited, the synthesis of dicyclohexyl phthalate (B1215562) via transesterification of dimethyl phthalate with cyclohexanol in the presence of an organotin catalyst has been reported, achieving high yields under optimized conditions. semanticscholar.org This suggests similar catalytic systems could be effective for the transesterification of this compound.

Reaction Type Catalyst Key Mechanistic Feature Reversibility
Acidic Hydrolysis Strong Acid (e.g., H₂SO₄)Protonation of carbonyl oxygenReversible
Alkaline Hydrolysis Strong Base (e.g., NaOH)Nucleophilic attack by OH⁻Irreversible
Acidic Trans-esterification Strong Acid (e.g., H₂SO₄)Protonation of carbonyl oxygenReversible
Alkaline Trans-esterification Strong Base (e.g., NaOCH₃)Nucleophilic attack by alkoxideReversible

Oxidative Transformations of this compound

The carbon-carbon double bond in the maleate moiety of this compound is the primary site for oxidative transformations. This olefinic bond can undergo various addition and cleavage reactions depending on the oxidizing agent used.

Epoxidation

Epoxidation involves the reaction of the alkene double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (a three-membered ring containing an oxygen atom). youtube.comyoutube.com The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step. youtube.com The product of the epoxidation of this compound would be dicyclohexyl epoxysuccinate. Epoxides are valuable synthetic intermediates due to their reactivity towards nucleophiles, which allows for the introduction of various functional groups through ring-opening reactions.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. youtube.comyoutube.com The reaction of this compound with ozone (O₃) would initially form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide (a 1,2,4-trioxolane). youtube.com Subsequent workup of the ozonide determines the final products.

Reductive Workup : Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the ozonide to yield carbonyl compounds. youtube.comyoutube.com In the case of this compound, this would break the double bond and, after hydrolysis of the ester groups, would be expected to yield two molecules of a glyoxylic acid derivative.

Oxidative Workup : Using an oxidizing agent like hydrogen peroxide (H₂O₂) results in the formation of carboxylic acids.

Other Oxidative Reactions

Dihydroxylation : The double bond can be converted to a diol (dicyclohexyl 2,3-dihydroxysuccinate) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This involves the addition of two hydroxyl groups across the double bond.

Oxidative Cleavage with Permanganate : Reaction with hot, acidic, or alkaline potassium permanganate can also cleave the double bond. Depending on the substitution pattern of the alkene, this can lead to the formation of ketones, carboxylic acids, or carbon dioxide. For this compound, this would be expected to yield carboxylic acid derivatives.

Oxidative Reaction Reagent(s) Functional Group Formed Product from this compound
Epoxidation Peroxy acid (e.g., m-CPBA)EpoxideDicyclohexyl epoxysuccinate
Ozonolysis (Reductive) 1. O₃; 2. (CH₃)₂S or Zn/H₂OAldehydes/KetonesGlyoxylic acid derivatives (post-hydrolysis)
Ozonolysis (Oxidative) 1. O₃; 2. H₂O₂Carboxylic AcidsCarboxylic acid derivatives
Syn-Dihydroxylation OsO₄ or cold, dilute KMnO₄DiolDicyclohexyl 2,3-dihydroxysuccinate

Polymerization Science of Dicyclohexyl Maleate

Homopolymerization Mechanisms and Kinetics of Dicyclohexyl Maleate (B1232345)

The homopolymerization of 1,2-disubstituted ethylenes, such as dialkyl maleates, via free-radical pathways is notably challenging. This difficulty is primarily attributed to steric hindrance from the bulky ester groups flanking the double bond and the electronic structure of the monomer.

Copolymerization Behavior of Dicyclohexyl Maleate

While this compound is resistant to homopolymerization, it can participate in free-radical copolymerization, particularly with electron-donating vinyl monomers. In these systems, the maleate monomer acts as an electron-acceptor, which can lead to the formation of copolymers with a tendency towards an alternating structure.

Determination of Monomer Reactivity Ratios and Q-e ValuesMonomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the preference of a growing polymer chain ending in one monomer unit (M1) to add another molecule of the same monomer (M1) versus the comonomer (M2).wikipedia.orgThe Alfrey-Price Q-e scheme is a semi-empirical method used to predict these reactivity ratios, where 'Q' represents the reactivity of the monomer due to resonance stabilization, and 'e' describes its polarity.rsc.org

Below are tables showing reactivity ratios and Q-e values for related maleate compounds to provide context.

Interactive Data Table: Reactivity Ratios for Dibutyl Maleate (M1) with Vinyl Acetate (B1210297) (M2) Note: This data is for a related compound, Dibutyl Maleate, not this compound.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2System Tendency
Dibutyl MaleateVinyl Acetate~0.043~0.17~0.007Alternating

Interactive Data Table: Alfrey-Price Q-e Values for Related Maleates Note: This data is for a related compound, Diethyl Maleate, not this compound.

MonomerQ Valuee Value
Diethyl Maleate free.fr0.051.40

Alternating Copolymerization Studies

This compound (DCHM), characterized by its electron-deficient double bond, readily participates in alternating copolymerization with electron-donating monomers. This tendency is a well-documented phenomenon for dialkyl maleates in general. cmu.edu The significant difference in electron density between the comonomers strongly favors the formation of a copolymer with a regular alternating structure, often regardless of the initial monomer feed ratio. scispace.com This behavior is typically explained by the formation of a charge-transfer complex (CTC) between the electron-acceptor maleate and the electron-donor comonomer. This complex then polymerizes as a single unit, leading to a highly alternating sequence.

While specific studies detailing the alternating copolymerization of this compound are not abundant in readily available literature, extensive research on similar dialkyl maleates copolymerized with electron-rich monomers like styrene (B11656) provides a strong basis for understanding its behavior. For instance, the copolymerization of various dialkyl maleates with styrene has been shown to yield copolymers with a high degree of alternation. cmu.edu In such systems, the reactivity ratios (r1 and r2) often approach zero, which is a strong indicator of an alternating propagation mechanism.

The general mechanism for the alternating copolymerization of a maleate (M1) with an electron-donating monomer (M2) can be represented as follows:

Formation of a Charge-Transfer Complex (CTC): M1 + M2 ⇌ [M1···M2] (CTC)

Homopolymerization of the CTC: n[M1···M2] → -(M1-M2)n-

Controlled/Living Radical Copolymerization Methodologies (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. sigmaaldrich.com Both Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the polymerization of a wide range of monomers, including maleates and related compounds. nih.govtcichemicals.com

RAFT Polymerization:

RAFT polymerization is a versatile method that can be adapted for various monomers by carefully selecting the RAFT agent (a chain transfer agent, CTA). sigmaaldrich.com For monomers like this compound, which can be classified as "more-activated monomers" (MAMs), trithiocarbonates and aromatic dithioesters are generally effective RAFT agents. sigmaaldrich.com The general principle of RAFT involves a reversible chain transfer process that establishes an equilibrium between active (propagating radicals) and dormant (macro-CTA) species, allowing for controlled chain growth. nsf.gov

While specific kinetic data for the RAFT polymerization of this compound is scarce, studies on similar systems, such as the RAFT polymerization of polypropylene (B1209903) glycol maleate with acrylic acid, demonstrate the feasibility of controlling the polymerization of maleate-containing monomers. mdpi.combohrium.com The choice of RAFT agent and reaction conditions is critical to achieving a well-controlled polymerization with low dispersity. nih.gov

ATRP (Atom Transfer Radical Polymerization):

ATRP is another powerful CLRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. chemrxiv.org This technique has been successfully used for the copolymerization of monomers with similar structures to this compound, such as N-cyclohexylmaleimide (NCMI) with styrene. cmu.edu In such copolymerizations, a living/controlled behavior was observed, leading to copolymers with predetermined molecular weights and low polydispersities. cmu.edu

The ATRP of this compound would likely involve a similar setup, using a suitable initiator (e.g., an alkyl halide) and a copper catalyst system (e.g., CuBr/ligand). The bulky cyclohexyl groups might influence the accessibility of the catalytic center, potentially affecting the polymerization kinetics.

Methodology Key Components Typical Monomers Controlled Advantages
RAFT Monomer, Initiator, RAFT Agent (CTA)(Meth)acrylates, Styrenes, DienesWide monomer scope, Tolerance to functional groups
ATRP Monomer, Initiator (Alkyl Halide), Catalyst (e.g., CuBr/Ligand)Styrenes, (Meth)acrylates, AcrylonitrileWell-defined polymers, Control over architecture

This table provides a general overview of RAFT and ATRP methodologies.

Influence of this compound Structure on Polymerization Kinetics and Mechanism

Steric Effects of Cyclohexyl Groups on Chain Propagation and Termination

The two bulky cyclohexyl groups in the this compound monomer exert significant steric hindrance, which profoundly impacts its polymerization behavior. This steric bulk can influence both the chain propagation and termination steps of the polymerization process.

During chain propagation, the large cyclohexyl groups can hinder the approach of the growing polymer radical to the monomer's double bond. This steric repulsion can lead to a lower propagation rate constant (kp) compared to maleates with smaller alkyl substituents. The orientation of the monomer as it adds to the growing chain is also restricted, which can affect the tacticity of the resulting polymer.

Kinetic Parameter Effect of Cyclohexyl Groups Reason
Propagation Rate Constant (kp) Likely DecreasedSteric hindrance impeding monomer approach to the growing chain radical.
Termination Rate Constant (kt) Likely DecreasedSteric shielding of the radical center, hindering bimolecular termination.

This interactive table summarizes the expected steric effects of the cyclohexyl groups on polymerization kinetics.

Electronic Effects on Reactivity and Polymerization Rate

The electronic nature of the this compound monomer is primarily dictated by the two electron-withdrawing ester groups attached to the carbon-carbon double bond. These groups create a significant electron deficiency on the double bond, making it an electron-acceptor monomer. This electronic characteristic is the primary driver for its tendency to undergo alternating copolymerization with electron-donating monomers.

The electron-withdrawing nature of the ester groups also influences the reactivity of the monomer in radical polymerization. The double bond is polarized, which can affect the rate of radical addition. However, the homopolymerization of 1,2-disubstituted ethylenes like dialkyl maleates is generally slow. This is due to a combination of steric hindrance and the stability of the resulting radical.

In copolymerization, the electronic effects are more pronounced. The strong electron-accepting character of this compound enhances its reactivity towards electron-rich radicals, which are the propagating species in copolymerization with electron-donating monomers. This leads to a high cross-propagation rate constant and promotes the formation of an alternating copolymer structure.

Polymerization in Advanced Systems

Emulsion and Suspension Polymerization Considerations

Emulsion Polymerization:

Emulsion polymerization is a heterogeneous polymerization technique where a water-insoluble monomer is emulsified in water with the aid of a surfactant. wikipedia.org Polymerization is initiated by a water-soluble initiator, and primarily occurs within the micelles formed by the surfactant. mit.edu This method is advantageous for achieving high molecular weights at high polymerization rates and allows for efficient heat removal. researchgate.net

For a hydrophobic monomer like this compound, emulsion polymerization would require an effective surfactant to form a stable emulsion of the monomer droplets in water. The choice of surfactant and initiator would be crucial for controlling particle nucleation and growth. A key consideration is the diffusion of the monomer from the droplets through the aqueous phase to the growing polymer particles within the micelles. Given the bulkiness and low water solubility of this compound, this mass transfer could be a rate-limiting step.

Suspension Polymerization:

Suspension polymerization is another heterogeneous technique where the monomer is dispersed as droplets in a continuous phase, typically water, and stabilized by a suspending agent. researchgate.net Polymerization is initiated by a monomer-soluble initiator, and it proceeds within the individual monomer droplets, which can be considered as small bulk reactors. youtube.com This method produces polymer beads that are easily isolated.

For this compound, suspension polymerization would be a suitable method. The key factors to control would be the droplet size and stability, which are determined by the type and concentration of the suspending agent and the agitation speed. The initiator would be dissolved in the this compound monomer before dispersion in water. The polymerization kinetics within each droplet would be similar to bulk polymerization, influenced by the steric and electronic effects of the monomer as discussed previously.

System Initiator Solubility Locus of Polymerization Key Considerations for DCHM
Emulsion Water-solubleMicelles/Polymer ParticlesMonomer hydrophobicity, Mass transfer, Surfactant selection
Suspension Monomer-solubleMonomer DropletsDroplet stability, Agitation speed, Suspending agent selection

This interactive table compares key aspects of emulsion and suspension polymerization for this compound.

Polymerization in Heterogeneous Media

The polymerization of this compound (DCHM) in heterogeneous media, such as emulsion, suspension, and dispersion systems, is a recognized method for the synthesis of polymers incorporating this bulky monomer. These techniques offer advantages over bulk or solution polymerization, including better heat transfer and control of viscosity. However, detailed scientific studies focusing specifically on the kinetics and mechanisms of this compound homopolymerization or copolymerization in these systems are not extensively available in publicly accessible literature. The information available is primarily from patent literature, which lists this compound as a potential comonomer in various heterogeneous polymerization formulations.

Emulsion polymerization is a common radical polymerization method that can be used to produce polymers from ethylenically unsaturated monomers, including this compound. In this process, the monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. The polymerization is then initiated by a water-soluble or oil-soluble initiator. This compound has been cited as a suitable monomer for inclusion in emulsion polymerization processes to create stable polymer dispersions. google.comgoogle.comgoogle.com

Suspension and dispersion polymerizations are other heterogeneous techniques where this compound can be employed. google.comgoogle.com In suspension polymerization, the monomer is dispersed as droplets in a continuous phase, and the polymerization occurs within these individual droplets. In dispersion polymerization, the reaction starts in a homogeneous solution, and the resulting polymer precipitates to form particles that are stabilized by a steric stabilizer.

A review of related dialkyl fumarates, which are isomers of dialkyl maleates, indicates that the emulsion polymerization of diisopropyl fumarate (B1241708) proceeds at a much higher rate than bulk or solution polymerization, although the conversion may be limited. unlp.edu.ar This suggests that heterogeneous systems can enhance the polymerization rate of sterically hindered 1,2-disubstituted monomers like this compound.

While specific research data on the heterogeneous polymerization of this compound is scarce, general principles of these polymerization techniques would apply. The choice of surfactant, initiator, and reaction conditions would be critical in controlling the polymerization process and the final properties of the polymer, such as particle size and molecular weight. For instance, in the copolymerization of vinyl acetate and dibutyl maleate, another dialkyl maleate, stable latexes have been synthesized and characterized. utoronto.ca

Due to the lack of detailed experimental studies, specific data on the influence of process parameters on the polymerization of this compound in heterogeneous media cannot be presented. Further research is needed to fully elucidate the polymerization behavior of this monomer in emulsion, suspension, and dispersion systems and to quantify the properties of the resulting polymers.

Dicyclohexyl Maleate As a Precursor and Monomer in Advanced Material Development

Synthesis of Specialized Polymer Architectures

The integration of dicyclohexyl maleate (B1232345) into polymer chains enables the synthesis of complex and tailored macromolecular structures. Its distinct chemical features are particularly valuable in the formation of cross-linked networks and in the design of advanced copolymer configurations such as gradient and block copolymers.

Cross-linked Networks Incorporating Dicyclohexyl Maleate Units

Gradient and Block Copolymers via this compound Integration

Gradient and block copolymers are advanced polymer architectures that offer unique properties arising from the specific arrangement of different monomer units along the polymer chain. Block copolymers consist of long sequences, or "blocks," of one monomer followed by blocks of another, leading to distinct phase separation and self-assembly behaviors. Gradient copolymers, on the other hand, feature a gradual change in composition along the polymer chain.

This compound has been identified as a potential comonomer in the synthesis of block copolymers, particularly in the functionalization of olefin-based polymers. While detailed studies on the synthesis of gradient copolymers specifically utilizing this compound are limited, the principles of controlled radical polymerization techniques could theoretically be applied to achieve such structures. The reactivity of the maleate double bond, which can differ significantly from other vinyl monomers, would be a critical factor in controlling the monomer sequence and achieving the desired gradient or block structure. The bulky cyclohexyl groups would also be expected to influence the self-assembly and microphase separation behavior of the resulting copolymers.

Role in Modifying Polymer Properties through Covalent Incorporation

The covalent incorporation of this compound into a polymer backbone can significantly alter the material's bulk properties. The size and rigidity of the cyclohexyl groups, as well as the chemistry of the maleate functionality, contribute to changes in network density, processability, and reaction dynamics.

Contribution to Polymer Network Density and Crosslinking

The degree of crosslinking in a polymer system is a critical parameter that dictates many of its physical properties. The following table illustrates the general relationship between cross-link density and material properties, which would be influenced by the incorporation of this compound.

PropertyEffect of Increasing Cross-link Density
Tensile StrengthIncreases
ModulusIncreases
Elongation at BreakDecreases
Swelling in SolventsDecreases
Glass Transition Temperature (Tg)Increases

While specific experimental data for this compound is scarce, it is plausible that its use would allow for a tuning of these properties by balancing the effects of steric hindrance and rigidity.

Influence on Polymerization Processability and Reaction Dynamics

The inclusion of this compound in a polymerization formulation can affect both the processability of the reacting mixture and the dynamics of the polymerization reaction itself. The bulky nature of the monomer can increase the viscosity of the monomer feed, which may require adjustments to processing parameters such as temperature and mixing speed.

Reactive Diluent and Crosslinking Agent Applications (Mechanistic Perspective)

This compound can function as both a reactive diluent and a crosslinking agent in polymer formulations, and its performance in these roles is governed by its chemical structure and reactivity.

As a reactive diluent , this compound can be used to reduce the viscosity of highly viscous resin systems, such as unsaturated polyester (B1180765) or vinyl ester resins, to improve their processability. Unlike a non-reactive diluent, which would remain as a separate phase or plasticize the final polymer, this compound contains a polymerizable double bond. During the curing process, this double bond reacts and becomes covalently incorporated into the polymer network. From a mechanistic standpoint, the maleate double bond can undergo free-radical addition with the propagating polymer chains of the primary resin. The efficiency of this incorporation depends on the relative reactivities of the maleate double bond and the other reactive species in the system.

Application as a Monomer in Functional Polymer Design

This compound (DCHM) serves as a notable monomer in the synthesis of functional polymers, where its bulky cyclohexyl groups can impart unique thermal and mechanical properties to the resulting materials. The incorporation of DCHM into polymer chains is typically achieved through copolymerization with other vinyl monomers. The reactivity of the maleate double bond, which is generally electron-deficient, influences the polymerization kinetics and the final copolymer composition.

The design of functional polymers utilizing this compound often involves its copolymerization with electron-donating monomers. This pairing can lead to a higher tendency for alternation in the polymer backbone, influencing the material's properties. The large, rigid cyclohexyl moieties of DCHM can increase the glass transition temperature (Tg) of the resulting copolymers, enhancing their thermal stability. Furthermore, these bulky groups can affect the polymer's mechanical strength and stiffness.

Research into the copolymerization of maleates, including those with structures analogous to DCHM, provides insights into its potential behavior in polymerization reactions. The reactivity ratios of the comonomers are critical parameters that dictate the copolymer composition and microstructure. While specific reactivity ratios for this compound with many common comonomers are not widely reported in publicly available literature, data from similar systems can offer valuable estimations. For instance, studies on the copolymerization of other dialkyl maleates with vinyl monomers often show a tendency for the maleate to have a low reactivity ratio (r1 ≈ 0), indicating a reluctance to homopolymerize and a preference for adding to the comonomer radical.

The functionalization of polymers with this compound can be tailored for specific applications. For example, in the development of specialty adhesives and coatings, the incorporation of DCHM can improve adhesion, thermal resistance, and modify the viscoelastic properties of the final product. The cyclohexyl groups contribute to the polymer's hydrophobicity, which can be advantageous for applications requiring water resistance.

Detailed Research Findings

While comprehensive studies focusing solely on this compound as a monomer are limited, research on related maleate and fumarate (B1241708) esters provides a foundation for understanding its role in functional polymer design. These studies often explore the impact of the ester group's structure on the polymerization process and the final properties of the copolymers.

For instance, the copolymerization of various dialkyl maleates with vinyl acetate (B1210297) has been investigated to understand how the alkyl group size influences the reactivity ratios and the properties of the resulting copolymers. Generally, as the steric hindrance of the alkyl group increases, the rate of polymerization may decrease.

In the context of functional polymers, maleate-containing polymers have been utilized as precursors for further chemical modifications. The ester groups within the polymer backbone can be hydrolyzed to create carboxylic acid functionalities, which can then be used for cross-linking or for introducing other functional moieties.

The tables below present hypothetical yet scientifically plausible data for the copolymerization of this compound with common comonomers, based on trends observed for similar maleate esters. These tables are intended to illustrate the type of data crucial for designing functional polymers.

Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1)

Comonomer (M2)r1 (DCHM)r2 (Comonomer)r1 * r2Copolymer Type Tendency
Styrene (B11656)0.050.400.02Alternating
Vinyl Acetate0.010.850.0085Random/Blocky (VAc rich)
N-Vinylpyrrolidone0.080.150.012Alternating

Note: This data is illustrative and based on general trends for dialkyl maleates. Actual experimental values may vary.

Table 2: Illustrative Thermal and Mechanical Properties of this compound Copolymers (50:50 Feed Ratio)

ComonomerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% loss) (°C)Tensile Strength (MPa)Young's Modulus (GPa)
Styrene125380503.2
Vinyl Acetate85320352.5
N-Vinylpyrrolidone140390653.8

Note: These values are hypothetical and serve to demonstrate the potential influence of DCHM on copolymer properties.

Environmental Transformation and Degradation Pathways of Dicyclohexyl Maleate

Abiotic Degradation Mechanisms

Abiotic degradation of dicyclohexyl maleate (B1232345) primarily occurs through hydrolysis and photodegradation, processes that break down the molecule without microbial intervention.

In aqueous environments, dicyclohexyl maleate is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bonds. ontosight.ai This process is a primary abiotic degradation pathway for maleate esters. industrialchemicals.gov.auindustrialchemicals.gov.au The hydrolysis of this compound results in the formation of maleic acid and two molecules of cyclohexanol (B46403). industrialchemicals.gov.auindustrialchemicals.gov.au The rate of hydrolysis can be influenced by factors such as pH and temperature. Generally, ester hydrolysis is accelerated under both acidic and alkaline conditions.

The expected hydrolysis reaction for this compound is as follows:

This compound + 2 H₂O → Maleic Acid + 2 Cyclohexanol

Photolytic and oxidative processes, driven by sunlight, can also contribute to the degradation of this compound in the environment. While specific studies on the photolytic degradation of this compound are limited, the principles of photodegradation for similar ester compounds can be applied. For instance, the photolytic degradation of diethyl phthalate (B1215562), another diester, is significantly enhanced in the presence of hydroxyl radicals generated by processes such as the UV/H₂O₂ system. researchgate.net This suggests that this compound degradation could be accelerated in sunlit surface waters containing reactive oxygen species.

The degradation is likely to proceed via attack on the aliphatic cyclohexyl rings or the carbon-carbon double bond in the maleate moiety. researchgate.net UV radiation can provide the energy to break chemical bonds, leading to the formation of reactive intermediates that can undergo further reactions with oxygen, ultimately leading to the breakdown of the molecule.

Biodegradation Processes

Microbial activity plays a significant role in the environmental degradation of this compound. Microorganisms can utilize this compound as a carbon source, breaking it down through enzymatic pathways.

The biodegradation of this compound is expected to be initiated by the enzymatic hydrolysis of its ester bonds. nih.govresearchgate.net A wide variety of microorganisms in soil and aquatic environments produce esterase enzymes that can catalyze this reaction. nih.gov This initial step mirrors the abiotic hydrolysis pathway, yielding maleic acid and cyclohexanol.

Following the initial hydrolysis, the resulting products, maleic acid and cyclohexanol, are further metabolized by microorganisms. Maleic acid can be utilized by some bacteria, for instance, certain Arthrobacter species can convert maleate to D-malate. nih.gov Cyclohexanol, a cyclic alcohol, can also be degraded by various aerobic and anaerobic microorganisms through pathways that typically involve oxidation to cyclohexanone (B45756) and subsequent ring cleavage.

Based on the expected degradation pathways, the primary metabolites of this compound are maleic acid and cyclohexanol. Further microbial degradation would lead to a cascade of intermediates.

The degradation of maleic acid can proceed through the Krebs cycle after being converted to intermediates like malate (B86768) or fumarate (B1241708). The degradation of cyclohexanol typically proceeds through the formation of cyclohexanone, which is then further metabolized. The identification of these metabolites is crucial for understanding the complete environmental fate of this compound.

Table 1: Potential Degradation Metabolites of this compound

Parent CompoundInitial Degradation ProductsFurther Metabolites (Examples)
This compoundMaleic AcidD-Malate, Fumarate, Succinate
CyclohexanolCyclohexanone, Adipic Acid

This table presents potential metabolites based on established degradation pathways for the constituent parts of this compound.

The key enzymes initiating the biodegradation of this compound are esterases, specifically carboxylesterases, which catalyze the hydrolysis of the ester linkages. nih.gov These enzymes are widespread in the microbial world.

Following hydrolysis, the degradation of maleic acid can be facilitated by enzymes such as maleate hydratase, which converts maleate to D-malate. nih.gov The metabolism of cyclohexanol is initiated by alcohol dehydrogenases, which oxidize it to cyclohexanone. Subsequent degradation of the cyclohexanone ring is carried out by monooxygenases, which insert an oxygen atom into the ring, leading to the formation of a lactone that can be further hydrolyzed and metabolized.

Table 2: Key Enzyme Classes in the Biodegradation of this compound

Degradation StepSubstrateEnzyme ClassProduct
Initial HydrolysisThis compoundEsterase (Carboxylesterase)Maleic Acid + Cyclohexanol
Maleic Acid MetabolismMaleic AcidHydratase (e.g., Maleate Hydratase)D-Malate
Cyclohexanol MetabolismCyclohexanolDehydrogenase (Alcohol Dehydrogenase)Cyclohexanone
Cyclohexanone Ring CleavageCyclohexanoneMonooxygenaseEpsilon-caprolactone

This table outlines the primary classes of enzymes expected to be involved in the breakdown of this compound and its initial degradation products.

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are instrumental in predicting the distribution and transformation of chemicals in the environment. researchgate.netrsc.org These models integrate a compound's physical and chemical properties with environmental parameters to estimate its partitioning between air, water, soil, and sediment, and its susceptibility to various degradation processes. up.pt

For this compound, specific environmental fate modeling studies are not extensively documented in publicly available literature. However, based on its chemical structure as a diester of maleic acid and cyclohexanol, its primary degradation pathways can be predicted. The ester linkages are susceptible to both abiotic and biotic degradation processes.

Predicted Abiotic Degradation Pathways:

Hydrolysis: As an ester, this compound is expected to undergo hydrolysis under certain environmental conditions (e.g., in water bodies). ontosight.ai This process involves the cleavage of the ester bonds, leading to the formation of mono-cyclohexyl maleate and subsequently maleic acid and cyclohexanol. The rate of hydrolysis is influenced by pH and temperature.

Predicted Biotic Degradation Pathways:

Biodegradation: Microorganisms in soil and water are likely to play a significant role in the degradation of this compound. Similar to other diester plasticizers, the biodegradation of this compound is anticipated to proceed through the stepwise hydrolysis of the ester bonds by microbial enzymes, such as esterases. This would result in the formation of mono-cyclohexyl maleate, followed by maleic acid and cyclohexanol. These smaller, more polar degradation products are generally more amenable to further microbial degradation.

The following table summarizes the predicted degradation products of this compound.

Parent Compound Predicted Degradation Products Degradation Process
This compoundMono-cyclohexyl maleateHydrolysis / Biodegradation
Mono-cyclohexyl maleateMaleic acid and CyclohexanolHydrolysis / Biodegradation

It is important to note that these degradation pathways are predicted based on the chemical structure of this compound and the known behavior of similar compounds. Experimental studies are necessary to confirm these predictions and to determine the rates of degradation under various environmental conditions.

Advanced Analytical Methodologies for Studying Degradation Products and Mechanisms

The identification and quantification of degradation products are essential for elucidating the environmental transformation pathways of this compound and for assessing the potential risks associated with its degradation products. A range of advanced analytical techniques can be employed for this purpose.

For the analysis of this compound itself, a reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, allowing for the separation and quantification of the compound. sielc.com

To study its degradation, forced degradation studies under controlled conditions (e.g., acidic, basic, oxidative, and photolytic stress) can be performed to generate and identify potential degradation products. nih.gov The analysis of these degradation products typically involves a combination of chromatographic separation and spectroscopic detection techniques.

Commonly Employed Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry, is a powerful tool for separating and identifying non-volatile degradation products in environmental samples. sepscience.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products, such as cyclohexanol. ijmr.net.in

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for identifying and quantifying a wide range of degradation products, including the parent compound and its hydrolyzed intermediates like mono-cyclohexyl maleate and maleic acid. ijmr.net.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of unknown degradation products that have been isolated and purified. sepscience.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups present in the degradation products, aiding in their structural elucidation. ijmr.net.in

The following table outlines the applicability of various analytical techniques for the study of this compound and its predicted degradation products.

Analytical Technique Applicability
HPLC-UVQuantification of this compound and chromophoric degradation products.
GC-MSIdentification and quantification of volatile degradation products like cyclohexanol.
LC-MS/MSSensitive and selective identification and quantification of this compound and its non-volatile degradation products (mono-cyclohexyl maleate, maleic acid).
NMR SpectroscopyStructural elucidation of isolated degradation products.
FTIR SpectroscopyFunctional group analysis of degradation products.

Through the application of these advanced analytical methodologies, a comprehensive understanding of the environmental transformation and degradation pathways of this compound can be achieved. This knowledge is fundamental for conducting accurate environmental risk assessments and for developing strategies to mitigate any potential adverse environmental impacts.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing dicyclohexyl maleate in laboratory settings?

  • Methodology : this compound is typically synthesized via esterification reactions. A common approach involves reacting maleic anhydride with cyclohexanol in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction progress can be monitored using 19F^{19}\text{F} NMR to track the disappearance of reactants, as demonstrated in oligo(hexafluoropropylene oxide) maleate synthesis . Post-synthesis purification often employs column chromatography to remove byproducts like dicyclohexyl urea .
  • Safety Note : Use gloves and chemical safety goggles during synthesis to avoid skin/eye contact, as per OSHA guidelines .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR can confirm the cis configuration of the maleate double bond (doublet of doublets at 6.1–6.25 ppm, 3JH-H<12 Hz^3J_{\text{H-H}} < 12\ \text{Hz}) .
  • GC-MS and FTIR : These methods verify molecular weight and functional groups, respectively. For example, GC-MS detects residual reactants like cyclohexanol, while FTIR identifies ester carbonyl stretches (~1740 cm1^{-1}) .
  • Chromatography : Column chromatography removes impurities such as unreacted DCC or hydantoin derivatives .

Q. What are the critical safety protocols for handling this compound in laboratory environments?

  • PPE Requirements :

  • Gloves : Nitrile or neoprene gloves inspected for integrity before use .
  • Eye Protection : Chemical safety goggles and face shields when splashing is possible .
    • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, as thermal decomposition may release toxic gases .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

  • Methodology : Reactive distillation (RD) simulations using tools like Aspen Plus V11 can model parameters such as reflux ratio, feed mole ratio, and theoretical stages. For dimethyl maleate synthesis, optimal conditions include a reflux ratio of 0.25 and 17 theoretical stages, which may be adapted for dicyclohexyl derivatives .
  • Validation : Compare simulation outputs (e.g., conversion rates) with experimental data to refine models .

Q. What mechanisms explain unexpected byproducts (e.g., hydantoin derivatives) during this compound synthesis?

  • Mechanistic Insight : Byproducts like 1,3,5-trisubstituted hydantoin may form via nucleophilic attack by DMAP on maleate carbonyl groups, bypassing the intended esterification pathway. This is supported by 13C^{13}\text{C} NMR data showing residual urea and hydantoin peaks .
  • Mitigation : Use stoichiometric DMAP (1 equivalent) instead of catalytic amounts to suppress side reactions .

Q. How should researchers resolve contradictions in toxicity data for this compound?

  • Data Reconciliation :

  • Acute Toxicity : While some safety sheets classify oral toxicity as Category 5 (LD50_{50} > 2000 mg/kg), others highlight chronic aquatic toxicity (Category 1). Cross-reference studies using standardized assays (e.g., OECD Test No. 423 for acute toxicity) .
  • Confounding Factors : Differences in solvent systems or impurities (e.g., residual DCC) may skew toxicity results. Purify samples via chromatography before testing .

Q. What strategies improve the stability of this compound in long-term storage?

  • Stability Protocols :

  • Storage Conditions : Store in sealed containers under inert gas (N2_2) at 4°C to prevent hydrolysis or oxidation .
  • Decomposition Monitoring : Use accelerated aging studies with HPLC to track degradation products like maleic acid .

Methodological Resources

  • Synthesis & Purification : Refer to protocols for oligo(HFPO) maleates .
  • Safety Compliance : Follow JIS Z 7253:2019 and OSHA standards for chemical handling .
  • Computational Tools : Aspen Plus for RD optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.